molecular formula C13H18ClNO3 B10785923 1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethyl(methyl)amino)propan-1-one,monohydrochloride

1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethyl(methyl)amino)propan-1-one,monohydrochloride

Cat. No.: B10785923
M. Wt: 271.74 g/mol
InChI Key: YTQNIFDOIXPJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylethylone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant propertiesThis compound is primarily used as an analytical reference standard in forensic and toxicological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylethylone (hydrochloride) can be synthesized through the reductive N-methylation of nitro compounds. This method involves the reduction of nitro compounds followed by methylation using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, or dimethyl sulfoxide . The process is straightforward and cost-effective, making it suitable for industrial production.

Industrial Production Methods

The industrial production of N-Methylethylone (hydrochloride) typically involves large-scale synthesis using the aforementioned reductive N-methylation method. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt form, which is stable and easy to handle .

Chemical Reactions Analysis

Types of Reactions

N-Methylethylone (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various ketones, carboxylic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methylethylone (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It acts as a stimulant by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and euphoria .

Comparison with Similar Compounds

N-Methylethylone (hydrochloride) is similar to other synthetic cathinones such as:

Uniqueness

What sets N-Methylethylone (hydrochloride) apart from these compounds is its specific chemical structure, which imparts unique pharmacological properties. It has a distinct balance of stimulant effects and potential therapeutic applications, making it a valuable compound for research .

Properties

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[ethyl(methyl)amino]propan-1-one;hydrochloride

InChI

InChI=1S/C13H17NO3.ClH/c1-4-14(3)9(2)13(15)10-5-6-11-12(7-10)17-8-16-11;/h5-7,9H,4,8H2,1-3H3;1H

InChI Key

YTQNIFDOIXPJTG-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.